molecular formula C13H9Cl2IO B14027092 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene

2-(Benzyloxy)-1,3-dichloro-5-iodobenzene

Cat. No.: B14027092
M. Wt: 379.02 g/mol
InChI Key: AYIJCIUSXPGILX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of benzyloxy, dichloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene typically involves the following steps:

    Chlorination: The dichloro substituents can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Iodination: The iodination step involves the use of iodine or iodinating reagents such as iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichloro and iodo substituents can be reduced to form less substituted benzene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the dichloro and iodo groups can result in less substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1,3-dichloro-5-iodobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloro and iodo substituents can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-(Benzyloxy)-1,3-dichlorobenzene: Lacks the iodine substituent, which may result in different reactivity and applications.

    2-(Benzyloxy)-5-iodobenzene:

    1,3-Dichloro-5-iodobenzene: Lacks the benzyloxy group, which significantly alters its chemical behavior and applications.

Uniqueness: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is unique due to the combination of benzyloxy, dichloro, and iodo substituents, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H9Cl2IO

Molecular Weight

379.02 g/mol

IUPAC Name

1,3-dichloro-5-iodo-2-phenylmethoxybenzene

InChI

InChI=1S/C13H9Cl2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

AYIJCIUSXPGILX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)I)Cl

Origin of Product

United States

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